Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate
CAS No.: 877165-63-4
Cat. No.: VC3364190
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 877165-63-4 |
---|---|
Molecular Formula | C12H23N3O3 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16) |
Standard InChI Key | LLCLPVWQQMAGEF-UHFFFAOYSA-N |
SMILES | CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Canonical SMILES | CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate contains a central piperazine ring with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an ethylcarbamoyl group (ethylamide) at the N4 position. This structure is similar to other tert-butyl piperazine-1-carboxylate derivatives that have been documented in chemical databases and literature.
The molecular formula of this compound is C₁₂H₂₃N₃O₃, featuring:
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A six-membered piperazine ring with two nitrogen atoms
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A tert-butyl carbamate (Boc) group
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An ethylcarbamoyl group (N-ethylamide)
Synthesis Methods
General Synthetic Approach
The synthesis of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely follows established methods for related piperazine derivatives. A plausible synthetic route would involve:
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Starting with mono-Boc-protected piperazine
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Coupling with an activated ethyl isocyanate or ethylamine using coupling reagents
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Purification by standard methods such as column chromatography
One-Pot Synthesis Considerations
Recent advancements in the synthesis of related tert-butyl piperazine carboxylate derivatives have demonstrated improved efficiency through one-pot methods. For instance, related compounds have been synthesized using click chemistry with significantly reduced reaction times (~5 minutes) and enhanced yields (95-98%) . These methods could potentially be adapted for the synthesis of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate.
The general reaction conditions might include:
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Base: DIPEA (1.5 eq)
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Solvent: DMF
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Temperature: 0°C
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Catalyst: For coupling reactions, commonly used catalysts include HATU, PyBOP, or EDC/HOBt
Applications and Biological Activity
Role as a Chemical Building Block
Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely serves as a valuable intermediate in organic synthesis due to:
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The presence of the Boc protecting group, which can be selectively removed under acidic conditions
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The ethylcarbamoyl functionality, which provides a handle for further derivatization
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The piperazine scaffold, which is prevalent in many biologically active compounds
This compound could be particularly useful in the synthesis of:
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Peptide-based pharmaceuticals
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GPCR modulators
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CNS-active agents
Structure-Activity Relationships
Comparison with Related Compounds
The structure of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate can be compared with other related compounds to understand potential structure-activity relationships:
Functional Group Contributions
The key functional groups in tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely contribute to its properties in specific ways:
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Boc Group:
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Provides protection for the N1 nitrogen
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Enhances lipophilicity
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Serves as a removable group for further derivatization
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Ethylcarbamoyl Group:
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Provides hydrogen bond donor and acceptor capabilities
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Contributes to water solubility
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Offers potential for specific receptor interactions
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Piperazine Ring:
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Provides a rigid scaffold
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Contains basic nitrogen atoms that can be protonated at physiological pH
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Common pharmacophore in many drugs
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Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Predicted key signals in ¹H NMR:
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tert-Butyl group: singlet at approximately 1.4-1.5 ppm
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Piperazine ring protons: multiplets at approximately 3.3-3.6 ppm
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Ethyl CH₂: quartet at approximately 3.2-3.4 ppm
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Ethyl CH₃: triplet at approximately 1.1-1.2 ppm
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NH of carbamoyl: broad singlet at approximately 4.5-5.5 ppm
Predicted key signals in ¹³C NMR:
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Carbonyl carbons: signals at approximately 155-170 ppm
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tert-Butyl quaternary carbon: signal at approximately 79-80 ppm
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tert-Butyl methyl carbons: signal at approximately 28-29 ppm
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Piperazine carbons: signals at approximately 40-50 ppm
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Ethyl carbons: signals at approximately 15-35 ppm
Infrared Spectroscopy (IR)
Predicted key IR bands:
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C=O stretching: 1680-1710 cm⁻¹ (Boc) and 1630-1660 cm⁻¹ (amide)
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N-H stretching: 3300-3500 cm⁻¹
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C-H stretching: 2900-3000 cm⁻¹
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C-N stretching: 1200-1350 cm⁻¹
Chromatographic Analysis
Based on similar compounds, tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate would likely be analyzed using:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume